
2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate
Overview
Description
2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H38N2O4Si and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry to protect amines . The presence of this group suggests that the compound may interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.
Biochemical Pathways
The compound is likely involved in the synthesis of peptides, as suggested by its structural similarity to other compounds used in peptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min . This suggests that the compound may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Result of Action
Given its potential role in peptide synthesis , it may contribute to the formation of proteins, which play crucial roles in various cellular functions.
Action Environment
The action of the compound may be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s solubility and stability . Furthermore, the pH and temperature of the environment may influence the compound’s reactivity and the rate of its interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other covalent linkages. For instance, it can act as a substrate for proteases and peptidases, which catalyze the cleavage of peptide bonds, thereby aiding in the synthesis and modification of peptides. Additionally, the tert-butoxycarbonyl group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit or activate specific signaling pathways by interacting with key signaling molecules, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of metabolites and the flux of metabolic pathways, which can affect overall cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as an inhibitor of proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on biochemical reactions and cellular processes. At higher doses, it can induce toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown into smaller metabolites. These metabolic reactions can influence the compound’s bioavailability and activity, as well as its overall impact on cellular and biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells and tissues. Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the endoplasmic reticulum, where it can participate in protein synthesis and modification. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .
Properties
IUPAC Name |
2-trimethylsilylethyl 4-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O4Si/c1-23(2,3)29-21(26)24-17-18-8-7-9-20(16-18)19-10-12-25(13-11-19)22(27)28-14-15-30(4,5)6/h7-9,16,19H,10-15,17H2,1-6H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKXAIFZRDTPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCN(CC2)C(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1465241.png)
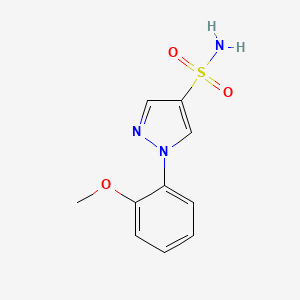
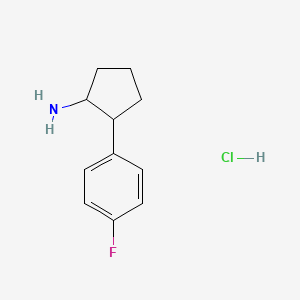
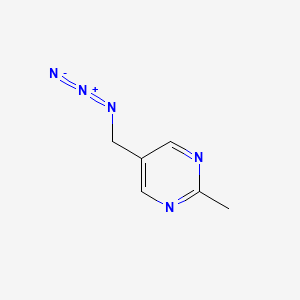
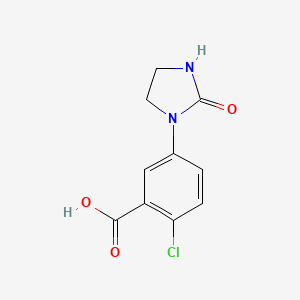
![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)
![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)
![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)
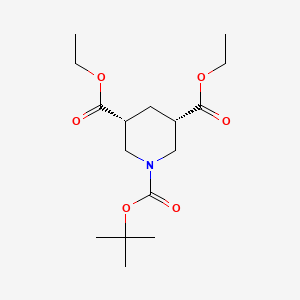
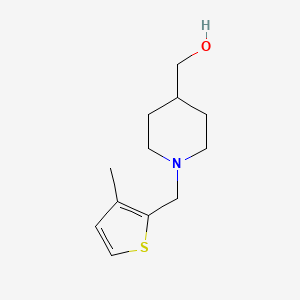
![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)
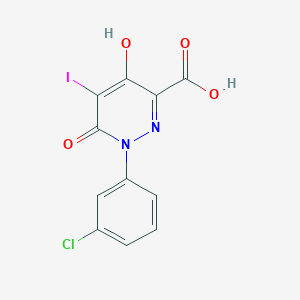
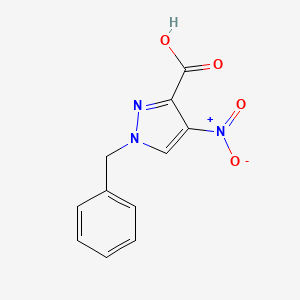
![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)
